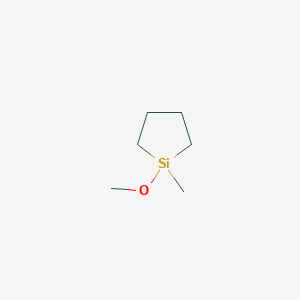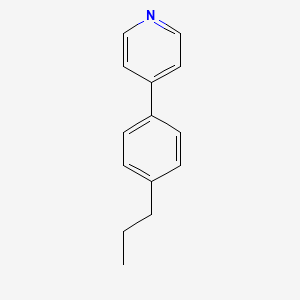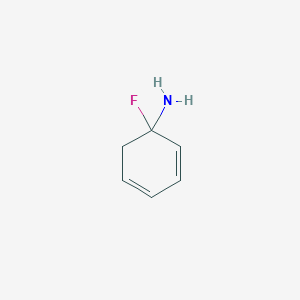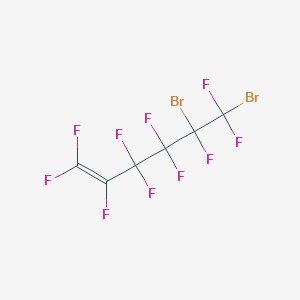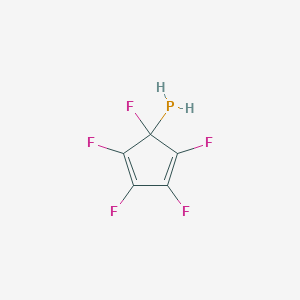
(1,2,3,4,5-Pentafluorocyclopenta-2,4-dien-1-yl)phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,2,3,4,5-Pentafluorocyclopenta-2,4-dien-1-yl)phosphane is a unique organophosphorus compound characterized by the presence of a pentafluorocyclopentadienyl ring bonded to a phosphane group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1,2,3,4,5-Pentafluorocyclopenta-2,4-dien-1-yl)phosphane typically involves the reaction of pentafluorocyclopentadiene with a suitable phosphorus reagent. One common method is the reaction of pentafluorocyclopentadiene with phosphorus trichloride in the presence of a base, such as triethylamine, under controlled conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: (1,2,3,4,5-Pentafluorocyclopenta-2,4-dien-1-yl)phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in nucleophilic substitution reactions, where the phosphane group is replaced by other nucleophiles.
Coordination: The compound can act as a ligand, coordinating with transition metals to form complexes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Typical reagents include alkyl halides and other electrophiles.
Coordination: Transition metals such as palladium and platinum are often used in coordination reactions.
Major Products:
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphane derivatives.
Coordination: Metal-phosphane complexes.
Aplicaciones Científicas De Investigación
(1,2,3,4,5-Pentafluorocyclopenta-2,4-dien-1-yl)phosphane has several scientific research applications:
Chemistry: Used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Materials Science: Employed in the synthesis of novel materials with unique electronic and optical properties.
Biology and Medicine:
Mecanismo De Acción
The mechanism by which (1,2,3,4,5-Pentafluorocyclopenta-2,4-dien-1-yl)phosphane exerts its effects is primarily through its ability to coordinate with metal centers. This coordination alters the electronic properties of the metal, facilitating various catalytic processes. The compound’s unique structure allows it to stabilize reactive intermediates, enhancing the efficiency of catalytic reactions .
Comparación Con Compuestos Similares
Cyclopenta-2,4-dien-1-one: Another cyclopentadienyl derivative with different substituents.
Tetrasubstituted pyridyl-containing cyclopentadienone: Used in dendrimer synthesis and coordination chemistry.
Uniqueness: (1,2,3,4,5-Pentafluorocyclopenta-2,4-dien-1-yl)phosphane is unique due to the presence of five fluorine atoms on the cyclopentadienyl ring, which significantly alters its electronic properties and reactivity compared to other cyclopentadienyl derivatives. This makes it particularly valuable in catalysis and materials science applications .
Propiedades
Número CAS |
89935-80-8 |
|---|---|
Fórmula molecular |
C5H2F5P |
Peso molecular |
188.03 g/mol |
Nombre IUPAC |
(1,2,3,4,5-pentafluorocyclopenta-2,4-dien-1-yl)phosphane |
InChI |
InChI=1S/C5H2F5P/c6-1-2(7)4(9)5(10,11)3(1)8/h11H2 |
Clave InChI |
RLRWWNKPKASYQS-UHFFFAOYSA-N |
SMILES canónico |
C1(=C(C(C(=C1F)F)(F)P)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(Methylindiganediyl)bis(methylene)]bis(trimethylstannane)](/img/structure/B14372069.png)
![5-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)-3-methylpent-3-en-2-one](/img/structure/B14372075.png)
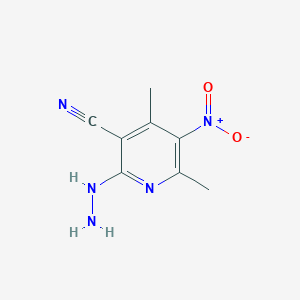
![(Chloromethyl){2-[methoxy(methyl)boranyl]ethyl}boranyl](/img/structure/B14372080.png)
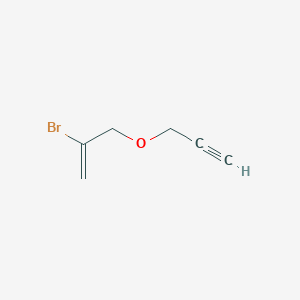



methanone](/img/structure/B14372107.png)

